molecular formula C21H17F4NO3S2 B2713521 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 923195-29-3

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2713521
CAS No.: 923195-29-3
M. Wt: 471.48
InChI Key: WLWLOYQGYNQCGM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a trifluoromethyl-substituted benzamide core, a 4-fluoro-3-methylbenzenesulfonyl group, and a thiophen-2-yl moiety. The trifluoromethyl group improves metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals . Its synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amide coupling, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4NO3S2/c1-13-11-14(8-9-17(13)22)31(28,29)19(18-7-4-10-30-18)12-26-20(27)15-5-2-3-6-16(15)21(23,24)25/h2-11,19H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWLOYQGYNQCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluoro-3-methylbenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, catalysts such as triethylamine, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine and trifluoromethyl groups can enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Biological/Functional Relevance Source
Target Compound Benzamide 4-Fluoro-3-methylbenzenesulfonyl, thiophen-2-yl, trifluoromethyl Potential enzyme inhibition (e.g., FtsZ, PanK) -
N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide Benzamide 3-Chloro-5-(trifluoromethyl)pyridinyl Insecticide (thrips control)
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Benzamide 4-Fluorophenoxy, triazole Docking studies targeting FtsZ and PanK enzymes
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Benzamide Thiazolylmethylthio, pyridinyl Anticancer/viral applications
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Benzamide Fluoro-phenyl, dihydrothienylidene Structural analysis via X-ray crystallography

Key Comparative Insights

Substituent Effects on Bioactivity The thiophen-2-yl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to pyridinyl () or thiazolyl () substituents, which prioritize electronic interactions . The 4-fluoro-3-methylbenzenesulfonyl group offers steric bulk and electron-withdrawing effects, distinct from the 4-fluorophenoxy group in , which lacks sulfonyl’s strong electrophilicity .

Synthetic Complexity

  • Compounds with triazole or thiazole rings (e.g., ) require additional cyclization steps, increasing synthetic complexity relative to the target compound’s linear sulfonylation/amide coupling .

Physicochemical Properties The trifluoromethyl group in the target compound and ’s insecticide improves metabolic stability but may reduce aqueous solubility compared to non-fluorinated analogues . Sulfonyl-containing compounds (target, ) exhibit higher polarity than thioether derivatives (), affecting membrane permeability .

Biological Targets

  • The target compound and ’s triazole derivative are hypothesized to inhibit bacterial enzymes (FtsZ, PanK), while ’s pyridinyl analogue targets insect nervous systems .

Research Findings and Data

Spectral Analysis

  • IR/NMR Trends : Sulfonyl (1243–1258 cm⁻¹) and trifluoromethyl groups (1100–1200 cm⁻¹) show distinct peaks, aiding structural confirmation . Absence of C=O bands in triazole derivatives () contrasts with the target’s intact benzamide carbonyl .
  • X-ray Data : Analogues like ’s dihydrothienylidene benzamide confirm planar benzamide cores and substituent geometries, relevant for docking studies .

Docking Studies

  • The target compound’s sulfonyl and thiophene groups may interact with PanK’s ATP-binding site, similar to ’s triazole derivative .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure, which includes a sulfonyl group, trifluoromethyl group, and thiophene moiety. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22F4N2O3S2
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide
  • CAS Number : 946264-56-8

The compound's structure is characterized by:

  • A sulfonyl group which enhances solubility and biological activity.
  • A trifluoromethyl group that increases lipophilicity and may enhance metabolic stability.
  • A thiophene ring , contributing to its electronic properties and potential interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity. In vitro assays showed significant inhibition of cancer cell proliferation in various tumor cell lines. For instance, a study reported that the compound inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Specific Enzymes : The compound interacts with key enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis.
  • Signal Transduction Pathways : It modulates pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis .

Study 1: In Vitro Efficacy

A comprehensive study evaluated the efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through annexin V staining assays.

Cell LineIC50 (µM)Mechanism
MCF-75.6Apoptosis induction
A5497.8Cell cycle arrest

Study 2: In Vivo Evaluation

In vivo studies using murine models demonstrated that administration of the compound led to decreased tumor size and improved survival rates compared to control groups. Tumor histology revealed increased apoptosis markers in treated animals.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound ASulfonamideModerate anticancer activity
Compound BTrifluoromethylHigh potency against specific kinases
N-[...]-BenzamideUnique combination of sulfonyl and thiophene groupsPotent anticancer effects

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